MHAPC-Chol

Beschreibung

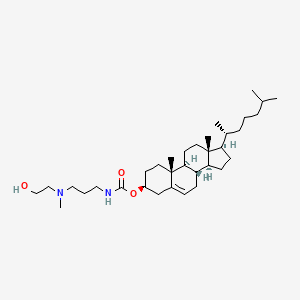

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSUBQXPLPQEHC-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Tailored Structural Modifications of Mhapc Chol

Established Synthetic Pathways for MHAPC-Chol

While specific detailed, step-by-step established synthetic pathways for MHAPC-Chol are not extensively detailed in the provided search results, the synthesis of cationic cholesterol derivatives generally involves the modification of the cholesterol scaffold. Cholesterol itself is synthesized in a complex multi-stage pathway in cells, starting from acetyl-CoA. libretexts.orgtmv.ac.inlsuhsc.edunih.govmyendoconsult.com This endogenous synthesis involves the condensation of acetate (B1210297) units to form mevalonate, followed by conversion to activated isoprene (B109036) units, polymerization to squalene, and finally cyclization and further modifications to yield cholesterol. libretexts.orgtmv.ac.in

For the synthesis of cationic derivatives like MHAPC-Chol, chemical reactions are performed on the cholesterol structure to introduce the desired linker and cationic headgroup. MHAPC-Chol, specifically, has been synthesized as described in previous studies, often involving the attachment of a carbamate (B1207046) linker and a methyl hydroxyethyl (B10761427) aminopropane group to the cholesterol backbone. spandidos-publications.com Other cationic cholesterol derivatives, such as DC-Chol, which has a tertiary amine group linked to cholesterol, are synthesized through different routes. researchgate.netnih.gov The synthesis of novel cationic lipids, including cholesterol derivatives, often involves creating asymmetric structures and varying the alkyl chain lengths and headgroups to optimize their properties. researchgate.net

Rational Design Principles for Cationic Cholesterol Derivatives Bearing Distinct Amine Groups (e.g., secondary vs. tertiary amine)

Cationic lipids, including cholesterol derivatives, are amphiphilic molecules with a positively charged polar head, a hydrophobic domain, and a linker. researchgate.net The cationic headgroup interacts electrostatically with the negatively charged phosphate (B84403) groups of DNA or RNA, leading to the formation of condensed particles that can be taken up by cells. researchgate.netresearchgate.net The presence of unprotonated amino groups at physiological pH can contribute to endosomal buffering capacity, which is important for escaping the endosome and delivering the genetic material into the cytoplasm. researchgate.net

Studies comparing cationic cholesterol derivatives with different amine types have shown varying results in transfection efficiency. For instance, some research indicates that primary and secondary amine derivatives might be more effective for in vitro cell transfection compared to tertiary amine derivatives in certain formulations without helper lipids. capes.gov.br However, other studies, particularly those involving hydroxyethylated derivatives, highlight the effectiveness of compounds with tertiary amines like MHAPC in specific delivery contexts, such as lung transfection. nih.govresearchmap.jp

The difference in performance between secondary and tertiary amines can be attributed to their differing pKa values and protonation levels at physiological pH, which affect their interaction with nucleic acids and cellular membranes, as well as their ability to facilitate endosomal escape via the "proton sponge effect". researchgate.netresearchgate.netresearchgate.net The surface properties of lipoplexes, including zeta potential and surface pH, are significantly influenced by the type of amine and can correlate with cellular association and transfection efficiency. researchgate.netresearchgate.netresearchgate.net For example, MHAPC-lipoplexes, containing a tertiary amine, have shown higher zeta potentials and cellular association compared to lipoplexes formed with a secondary amine cholesterol derivative (OH-Chol). researchgate.netresearchgate.netresearchgate.net

Influence of Hydroxyethylation and Other Functional Group Modifications on MHAPC-Chol Research Performance

The introduction of a hydroxyethyl group, or hydroxyethylation, at the amine terminal of cationic cholesterol derivatives has been shown to influence their research performance, particularly in the context of gene delivery. nih.govresearchmap.jpniph.go.jp While non-hydroxyethylated cationic cholesterol derivatives might show higher transfection efficiency in vitro in some cell lines, hydroxyethylated counterparts have demonstrated superior performance in vivo, such as in lung transfection following intratracheal injection. nih.govniph.go.jp

MHAPC, which features a hydroxyethylated tertiary amine headgroup, has shown high gene expression in the lung compared to other cationic cholesterol derivatives. nih.govresearchmap.jpniph.go.jp This suggests that the hydroxyethyl modification can be beneficial for specific delivery routes and target tissues. The mechanism behind this improved in vivo performance despite potentially lower in vitro efficacy compared to non-hydroxyethylated versions is complex and may involve factors like reduced toxicity or altered interactions with biological components in the in vivo environment. nih.govniph.go.jp

Research findings indicate that the specific functional groups and their arrangement within the cationic lipid structure dictate the interaction with nucleic acids and cell membranes, influencing the efficiency of gene or siRNA delivery. researchgate.netresearchgate.netcapes.gov.br The optimization of these modifications through rational design is crucial for developing effective cationic lipid-based delivery systems.

Formulation Methodologies and Physicochemical Characterization in Research Settings

Preparation Protocols for MHAPC-Chol-Based Liposomes and Lipoplexes

The preparation of MHAPC-Chol-based liposomes and subsequent lipoplex formation involves carefully controlled processes to achieve desired characteristics for research investigations. Cationic liposomes are typically formed by combining MHAPC-Chol with helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) spandidos-publications.comresearchgate.netresearchgate.net. Lipoplexes are then generated by complexing these cationic liposomes with negatively charged nucleic acids like plasmid DNA or siRNA spandidos-publications.comresearchgate.netniph.go.jp.

Optimization of Molar Ratios of MHAPC-Chol to Helper Lipids (e.g., DOPE) for Lipoplex Formation

The molar ratio of MHAPC-Chol to helper lipids like DOPE is a critical factor in the formation and characteristics of the resulting liposomes and lipoplexes. Studies have reported using specific molar ratios in their formulations. For instance, cationic cholesterol derivative-based liposomes, including those containing MHAPC-Chol, have been prepared with DOPE at a molar ratio of 3:2 spandidos-publications.com. The subsequent formation of lipoplexes involves complexing these cationic liposomes with nucleic acids at specific charge ratios (+:-) spandidos-publications.comresearchgate.netresearchgate.netniph.go.jpresearchgate.net. A charge ratio of 7:1 has been utilized for forming PEGylated cationic lipoplexes with siRNA using liposomes containing cationic cholesterol derivatives spandidos-publications.com. Another study investigating MHAPC- and OH-Chol lipoplexes with DNA reported using a charge ratio of 3:1 researchgate.netresearchgate.net. These specific ratios highlight the importance of optimizing the lipid composition and charge balance for effective lipoplex formation in research.

Table 1: Reported Molar and Charge Ratios in MHAPC-Chol Formulations

| Formulation Component Ratio | Type of Nucleic Acid | Reported Ratio | Citation |

| MHAPC-Chol to DOPE (Molar Ratio) | N/A (Liposome formation) | 3:2 | spandidos-publications.com |

| Cationic Liposome (B1194612) to siRNA (Charge Ratio +:-) | siRNA | 7:1 (for PEGylated lipoplexes) | spandidos-publications.com |

| Cationic Liposome to DNA (Charge Ratio +:-) | DNA | 3:1 | researchgate.netresearchgate.net |

Methodologies for Incorporating Additional Lipid Components and Surfactants (e.g., PEGylated lipids, MEL-A, Tween 80)

Research on MHAPC-Chol formulations also explores the incorporation of additional components to modulate their properties. PEGylated lipids are commonly included in cationic liposome formulations to potentially improve their characteristics spandidos-publications.com. Studies have investigated the effects of different levels of PEGylation, such as 1 mol% and 5 mol%, in the context of preventing undesirable interactions like erythrocyte agglutination and reducing accumulation in certain organs spandidos-publications.com. PEGylated lipids like PEG2000-DSPE have been mentioned in the context of lipid nanoparticle formulations spandidos-publications.comtandfonline.com.

Furthermore, surfactants such as Mannosylerythritol Lipid-A (MEL-A) and Tween 80 (Polysorbate 80) have been incorporated into MHAPC-lipoplex formulations to study their impact on surface properties and cellular interactions researchgate.netresearchgate.netniph.go.jpniph.go.jpnih.gov. These modifications aim to alter the lipoplex characteristics and evaluate the resulting effects in research assays researchgate.netresearchgate.netniph.go.jpniph.go.jpnih.gov.

Advanced Characterization Techniques for MHAPC-Chol Formulations in Research

Comprehensive characterization of MHAPC-Chol formulations is essential to understand their behavior and predict their interactions in biological systems. Various advanced techniques are employed in research to assess their physicochemical properties.

Analytical Procedures for Particle Size Distribution Analysis (e.g., dynamic light scattering)

Particle size distribution is a fundamental characteristic of liposomes and lipoplexes, influencing their stability and interactions. While specific detailed procedures for MHAPC-Chol are not extensively described in the provided snippets, particle size is recognized as a key property defined at various mixing ratios of cationic liposomes and nucleic acids researchgate.net. Dynamic light scattering (DLS) is a standard and widely used technique for determining the particle size distribution of such colloidal systems wikipedia.orgthegoodscentscompany.com. Research has indicated the use of cationic vesicles with a size of 100 nm in studies related to lipid-based delivery systems tandfonline.com.

Methodologies for Zeta Potential Determination and Surface Charge Profiling of Lipoplexes

Zeta potential measurements are crucial for assessing the surface charge of MHAPC-Chol liposomes and lipoplexes, which significantly impacts their colloidal stability and interaction with cell membranes researchgate.netresearchgate.netniph.go.jpresearchgate.netniph.go.jpnih.gov. Studies report that liposome formulations of MHAPC exhibit high positive zeta potentials, ranging from 50 to 75 mV in different media like Milli Q water and PBS researchgate.netresearchgate.net. MHAPC-lipoplexes have also demonstrated higher zeta potentials compared to lipoplexes formed with a related compound, OH-Chol researchgate.netresearchgate.netniph.go.jpniph.go.jp.

The incorporation of surfactants like MEL-A and Tween 80 influences the zeta potential of these formulations. MEL-A modification did not significantly alter the zeta potential of MHAPC-lipoplexes, whereas Tween 80 modification resulted in a slight decrease in positive charge researchgate.netresearchgate.netniph.go.jpniph.go.jpnih.gov. These measurements provide valuable insights into how formulation modifications affect the surface charge characteristics of MHAPC-Chol lipoplexes.

Table 2: Representative Zeta Potential Ranges for MHAPC-Chol Formulations

| Formulation Type | Environment | Zeta Potential Range (mV) | Citation |

| MHAPC Liposomes | Milli Q and PBS | 50 - 75 | researchgate.netresearchgate.net |

| MHAPC Lipoplexes (compared to OH-Chol) | N/A | Higher positive zeta potential | researchgate.netresearchgate.netniph.go.jpniph.go.jp |

| MHAPC Lipoplexes with MEL-A | N/A | No significant change compared to non-modified | researchgate.netresearchgate.netniph.go.jpniph.go.jpnih.gov |

| MHAPC Lipoplexes with Tween 80 | N/A | Slightly decreased positive charge compared to non-modified | researchgate.netresearchgate.netniph.go.jpniph.go.jpnih.gov |

Spectroscopic Evaluation of Lipoplex Hydration Levels and Surface Properties (e.g., generalized polarization of laurdan (B1674558), dielectric relaxation time)

Spectroscopic techniques are employed to investigate the hydration levels and surface properties of MHAPC-Chol formulations at a molecular level researchgate.netresearchgate.netnih.gov. Laurdan fluorescence spectroscopy is a method used to assess the hydration state of the lipid headgroup region within the liposomal bilayer researchgate.netniph.go.jpresearchgate.netnih.govwikipedia.orgfrontiersin.orgconicet.gov.aruni.lunih.gov. The generalized polarization of laurdan has been specifically utilized to evaluate the relative "dryness" or hydration of the surface of MHAPC-lipoplexes compared to other formulations researchgate.netnih.govniph.go.jp. A "drier" surface has been correlated with higher cellular association in some studies niph.go.jpniph.go.jp.

Measurement of the dielectric relaxation time of water molecules provides information on the total hydration of the system, encompassing both the hydration of the lipid headgroups and any associated layers, such as PEG researchgate.net. These spectroscopic approaches offer detailed insights into the molecular environment and surface characteristics of MHAPC-Chol formulations, which are important for understanding their interactions with biological environments.

Spectroscopic Characterization of Nucleic Acid Condensation within Lipoplexes (e.g., Circular Dichroism (CD) Spectra of DNA)

Typically, B-form DNA in solution exhibits a characteristic CD spectrum with a positive peak around 275 nm and a negative peak around 245 nm nih.gov. Upon condensation by cationic lipids, the DNA undergoes conformational changes, often leading to a decrease in the intensity of these characteristic peaks or shifts in their positions researchgate.net. This spectral perturbation is indicative of the transition from a relaxed, extended coil to a more compact, condensed state within the lipoplex researchgate.net.

Research has utilized CD spectroscopy to study the condensation of DNA within lipoplexes formed with MHAPC-Chol researchgate.net. These studies involve preparing lipoplexes at various charge ratios (cationic lipid to DNA phosphate (B84403) ratio, N/P ratio) and measuring the resulting CD spectra of the DNA researchgate.net. The observed changes in the CD signal provide insights into the extent and nature of DNA condensation mediated by MHAPC-Chol in the lipoplex formulation researchgate.net. For instance, a reduction in the magnitude of the positive and negative bands is typically observed as the N/P ratio increases, reflecting increased DNA condensation researchgate.net.

While specific numerical data tables for MHAPC-Chol CD spectra were not available in the provided text snippets, research findings detailing the changes in CD signal intensity and shape as a function of N/P ratio have been reported, illustrating the effectiveness of MHAPC-Chol in inducing DNA condensation within lipoplexes researchgate.net.

Morphological Analysis of Lipoplex Structures in Research Constructs (e.g., cryo-transmission electron microscopy)

Cryo-transmission electron microscopy (cryo-TEM) is an indispensable tool for visualizing the morphology and internal structure of lipoplexes in a near-native hydrated state researchgate.netresearchgate.netnanoimagingservices.comaimspress.com. Unlike conventional TEM, cryo-TEM does not require staining or dehydration, which can introduce artifacts and distort the lipid structures researchgate.netnanoimagingservices.com. By rapidly freezing the sample, cryo-TEM preserves the delicate architecture of lipoplexes, allowing for direct observation of their size, shape, lamellarity, and how DNA is organized within the lipid matrix researchgate.netresearchgate.netnanoimagingservices.comaimspress.com.

Studies employing cryo-TEM have revealed that the morphology of lipoplexes formed with cationic lipids and DNA can be highly dependent on formulation parameters, particularly the charge ratio (N/P ratio) niph.go.jp. At lower N/P ratios, where there may be an excess of DNA or insufficient cationic lipid to fully neutralize the DNA charge, structures such as net-like formations involving plasmid DNA have been observed niph.go.jp. As the N/P ratio increases, leading to a higher proportion of cationic lipid, the morphology can transition to more condensed structures, such as large fibrous nanostructures niph.go.jp. These structural changes reflect the increasing interaction between the positively charged lipid components and the negatively charged DNA backbone, leading to more compact complex formation niph.go.jp.

While the provided text snippets discuss cryo-TEM in the context of lipoplex morphology and its dependence on N/P ratio and mention MHAPC liposomes in other contexts, specific cryo-TEM images or detailed morphological data tables explicitly for MHAPC-Chol lipoplexes were not available in the immediate search results. However, the application of cryo-TEM in characterizing the morphology of lipoplexes formed with cationic lipids, including observations of structures influenced by the N/P ratio, is a standard research practice relevant to understanding MHAPC-Chol lipoplex architecture researchgate.netresearchgate.netnanoimagingservices.comaimspress.comniph.go.jp. Such studies provide crucial visual evidence supporting the findings from techniques like CD spectroscopy regarding DNA condensation and offer insights into how the structural organization of the lipoplex may influence its interaction with cells and subsequent gene delivery efficiency.

Mechanistic Investigations of Mhapc Chol in Nucleic Acid Delivery Research

Elucidation of Cellular Association and Internalization Mechanisms of MHAPC-Chol Lipoplexes

The initial interaction of cationic lipoplexes, such as those containing MHAPC-Chol, with the cell membrane is a critical determinant of their cellular uptake efficiency. This interaction is heavily influenced by the surface properties of the lipoplexes.

Role of Lipoplex Surface Properties (e.g., zeta potential, hydration) in Cellular Uptake

The surface charge, typically measured as zeta potential, plays a significant role in the electrostatic interaction between positively charged lipoplexes and the negatively charged cell membrane. Studies have shown that MHAPC-lipoplexes exhibit high positive zeta potentials researchgate.netresearchgate.netresearchgate.net. This high positive charge is correlated with a higher cellular association compared to lipoplexes formulated with other cationic lipids like OH-Chol researchgate.netresearchgate.netniph.go.jpniph.go.jp.

Beyond zeta potential, the hydration level of the lipoplex surface also impacts cellular association. MHAPC-lipoplexes have been described as having a "drier" surface compared to OH-Chol lipoplexes, which is also suggested to contribute to their higher cellular association researchgate.netresearchgate.netniph.go.jpniph.go.jp.

Modification of MHAPC-lipoplexes with surfactants such as mannosylerythritol lipid-A (MEL-A) and Tween 80 can alter their surface properties and consequently affect cellular association. While MEL-A did not significantly change the zeta potential of MHAPC-lipoplexes, it hydrated the liposomal surface researchgate.net. Tween 80, on the other hand, significantly reduced the cellular association of MHAPC-lipoplexes, potentially due to the steric barrier of its polyoxyethylene chains, a decrease in zeta potential, and a wetting effect on the lipoplex surface niph.go.jp.

The relationship between surface properties and cellular association for MHAPC-lipoplexes, particularly in comparison to OH-Chol lipoplexes and the effects of surfactant modification, can be summarized as follows:

| Lipoplex Formulation | Zeta Potential (mV) | Surface Hydration | Cellular Association |

| MHAPC-lipoplexes | Higher positive | "Drier" | Higher |

| OH-Chol-lipoplexes | Lower positive | More hydrated | Lower |

| MHAPC-lipoplexes + MEL-A | Unchanged | Hydrated | Increased (over time) niph.go.jp |

| MHAPC-lipoplexes + Tween 80 | Decreased | Wetting | Significantly reduced niph.go.jp |

Note: Data is based on comparative studies and observed trends researchgate.netresearchgate.netniph.go.jpniph.go.jp. Specific numerical values for zeta potential and hydration may vary depending on the experimental conditions.

Kinetic Studies of MHAPC-Chol Lipoplex-Cellular Membrane Interactions

While detailed kinetic studies specifically focusing on the real-time interaction dynamics of MHAPC-Chol lipoplexes with cellular membranes are not extensively detailed in the provided sources, the cellular association over different time points has been evaluated. For instance, the association of MHAPC-lipoplexes with A549 cells was studied at 2 hours and 24 hours, showing that MEL-A modification could gradually increase the association over 24 hours, whereas Tween 80 modification significantly reduced association at both time points niph.go.jp. These observations provide insight into the temporal aspect of MHAPC-Chol lipoplex interaction and uptake. The initial interaction is primarily driven by electrostatic forces between the positively charged lipoplex surface and the negatively charged cell surface components like proteoglycans mdpi.com.

Visualization of Cellular Internalization via Advanced Microscopy

Advanced microscopy techniques, particularly Confocal Laser Scanning Microscopy (CLSM) and fluorescence imaging, have been instrumental in visualizing the cellular internalization of MHAPC-Chol lipoplexes researchgate.netnih.govniph.go.jpsapphirebioscience.com. By labeling the lipoplex lipids (e.g., with rhodamine) and/or the nucleic acid cargo (e.g., with FITC-ODN), researchers can track their entry into cells and their intracellular localization researchgate.netniph.go.jpnih.govniph.go.jp.

Confocal microscopy experiments have demonstrated the presence of fluorescently labeled MHAPC-lipoplexes within cells after incubation niph.go.jp. These studies allow for the qualitative assessment of uptake efficiency and provide visual evidence of the lipoplexes crossing the cell membrane. Differences in internalization patterns and efficiency between unmodified MHAPC-lipoplexes and those modified with surfactants like MEL-A and Tween 80 have been observed using these techniques niph.go.jp. For example, Tween 80 modification led to barely observable green fluorescence (indicating labeled nucleic acid) within the cells, consistent with its low cellular association niph.go.jp.

Study of Intracellular Trafficking and Nucleic Acid Release from MHAPC-Chol Vectors

Following internalization, MHAPC-Chol lipoplexes, like other non-viral vectors, must navigate the intracellular environment, escape from endosomal compartments, and release their nucleic acid cargo into the cytoplasm or nucleus to exert their therapeutic effect.

Hypothesized Mechanisms of Endosomal Escape for MHAPC-Chol Lipoplexes

Cationic lipids, including cholesterol derivatives like MHAPC-Chol, are understood to play a crucial role in facilitating endosomal escape liposomes.cacaymanchem.com. After cellular uptake, lipoplexes are typically enclosed within endosomes. The acidic environment within endosomes can lead to the protonation of cationic lipids, causing an influx of protons and counterions, and subsequently water, leading to osmotic swelling and rupture of the endosome (the "proton sponge effect") mdpi.com. This mechanism is hypothesized to contribute to the release of nucleic acids into the cytoplasm mdpi.com.

Cholesterol-containing lipoplexes, in general, have been suggested to be superior in promoting endosomal escape researchgate.net. While a specific, detailed mechanism of endosomal escape solely for MHAPC-Chol is not exhaustively described in the provided texts, its cationic nature and cholesterol backbone suggest that it likely utilizes mechanisms similar to other cationic lipid-based delivery systems, including endosomal membrane destabilization and potentially the proton sponge effect liposomes.cacaymanchem.commdpi.com. One source mentions MHAPC-Chol's ability to overcome the suppression of endosomal escape by PEGylation, further supporting its role in this critical step medchemexpress.commedchemexpress.com.

Analysis of Foreign Gene Dissociation from MHAPC-Chol Cationic Liposomes Post-Internalization

The release of the nucleic acid from the lipoplex structure after internalization is another crucial step for successful gene delivery. Confocal laser scanning microscopy and fluorescence imaging have been employed to analyze the dissociation of labeled nucleic acids from MHAPC-Chol lipoplexes within the cell researchgate.netnih.govniph.go.jpsapphirebioscience.com.

Molecular Interactions within MHAPC-Chol Formulations and Biological Milieu

The effectiveness of cationic liposomes and lipoplexes, such as those containing MHAPC-Chol, in gene transfection is significantly influenced by their surface properties and the molecular interactions they undergo. niph.go.jpnih.gov These interactions dictate cellular association and subsequent intracellular processing of the nucleic acid cargo. niph.go.jpnih.gov

Electrostatic and Hydrophobic Interactions with Nucleic Acids (siRNA, plasmid DNA)

Cationic lipids like MHAPC-Chol interact with negatively charged nucleic acids, including siRNA and plasmid DNA, primarily through electrostatic interactions. mdpi.comnih.govamericanpharmaceuticalreview.com These interactions lead to the condensation and encapsulation of the nucleic acid within the lipid formulation, forming lipoplexes. nih.govamericanpharmaceuticalreview.com The positively charged amine groups in the ionizable cationic lipids are crucial for this initial binding and encapsulation process, particularly at lower pH where they are protonated. mdpi.comnih.govbiochempeg.com

Role of Non-Ionic Surfactants (e.g., Mannosylerythritol Lipid-A, Tween 80) in Modulating Lipoplex Surface Properties and Gene Transfection Efficiency

Non-ionic surfactants, such as Mannosylerythritol Lipid-A (MEL-A) and Tween 80 (polysorbate 80), can significantly modulate the surface properties of MHAPC-Chol lipoplexes, thereby affecting their cellular association and gene transfection efficiency. niph.go.jpniph.go.jpnih.govresearchgate.netnih.gov These surfactants are added to liposomal formulations to influence factors like particle size, zeta potential, surface pH, and hydration levels. niph.go.jpnih.gov

Research has shown that modification of MHAPC-lipoplexes with MEL-A or Tween 80 can have differing effects. While neither MEL-A nor Tween 80 significantly altered the zeta potentials and surface pH levels of MHAPC-lipoplexes, they had distinct impacts on surface hydration. niph.go.jpnih.govresearchgate.net MEL-A was observed to hydrate (B1144303) the surface of MHAPC-lipoplexes, whereas Tween 80 also hydrated them. niph.go.jpniph.go.jpnih.govresearchgate.net These changes in surface properties correlate with observed differences in cellular association and transfection efficiency. niph.go.jpresearchgate.netnih.gov

Studies comparing MEL-A and Tween 80 modification of MHAPC-lipoplexes demonstrated that MEL-A increased gene transfection efficiency in vitro and slightly in vivo, while Tween 80 decreased it both in vitro and in vivo. niph.go.jpniph.go.jpnih.govniph.go.jpresearchgate.net It has been suggested that MEL-A might facilitate the dissociation of genetic material from MHAPC-lipoplexes after internalization, contributing to improved transfection. niph.go.jpniph.go.jpresearchgate.net Conversely, the strong hydration ability induced by Tween 80 may be linked to lower cellular association of lipoplexes, potentially by masking positive charges. niph.go.jpresearchgate.netnih.govresearchgate.net

The structural differences between MEL-A, which bears hydroxyl groups in its hydrophilic part, and Tween 80, which has polyoxyethylene groups, likely contribute to their distinct effects on lipoplex properties and transfection outcomes. researchgate.net

Here is a table summarizing the effects of MEL-A and Tween 80 on MHAPC-lipoplex properties and transfection:

| Surfactant | Effect on Zeta Potential (MHAPC-lipoplexes) | Effect on Surface pH (MHAPC-lipoplexes) | Effect on Surface Hydration (MHAPC-lipoplexes) | Effect on Gene Transfection (in vitro/in vivo) | Proposed Mechanism |

| MEL-A | Not significantly changed niph.go.jpnih.govresearchgate.net | Not significantly changed niph.go.jpnih.govresearchgate.net | Hydrated niph.go.jpniph.go.jpnih.govresearchgate.net | Increased (in vitro), Slightly increased (in vivo) niph.go.jpniph.go.jpnih.govniph.go.jpresearchgate.net | May facilitate gene dissociation post-internalization niph.go.jpniph.go.jpresearchgate.net |

| Tween 80 | Not significantly changed, slightly decreased niph.go.jpresearchgate.netnih.govresearchgate.net | Not significantly changed niph.go.jpnih.govresearchgate.net | Hydrated niph.go.jpniph.go.jpnih.govresearchgate.net | Decreased (in vitro and in vivo) niph.go.jpniph.go.jpnih.govniph.go.jpresearchgate.net | Strong hydration may mask positive charge, leading to lower cellular association niph.go.jpresearchgate.netnih.govresearchgate.net |

Interplay between Cationic Lipid Structure and Helper Lipid Type in Membrane Dynamics

The structure of the cationic lipid, such as MHAPC-Chol, and the type of helper lipid used in the formulation significantly influence the membrane dynamics of liposomes and lipoplexes, which in turn affects their stability, cellular interaction, and ultimately, gene delivery efficiency. niph.go.jpniph.go.jpresearchgate.netnih.govnih.govmedkoo.comcapes.gov.brmdpi.com

MHAPC-Chol is often formulated with helper lipids like DOPE (dioleoylphosphatidylethanolamine) and cholesterol. niph.go.jpniph.go.jpnih.govglpbio.comniph.go.jpresearchgate.netspandidos-publications.comresearchgate.netnih.govcapes.gov.brmdpi.com Helper lipids are crucial for forming stable lipid bilayers and can influence the fluidity and fusogenicity of the liposomal membrane. nih.govmdpi.com For instance, DOPE is known for its ability to promote membrane fusion, which is important for the release of nucleic acids into the cytoplasm after endocytosis. nih.gov Cholesterol is another common helper lipid that contributes to the stability of lipid bilayers by filling in gaps between phospholipids (B1166683) and can also facilitate membrane fusion. nih.govbiochempeg.comnih.govuni-muenchen.denih.gov

The type of helper lipid can also impact the interaction with non-ionic surfactants, as seen with MEL-A having different hydration effects on MHAPC-lipoplexes compared to OH-Chol-lipoplexes. niph.go.jpniph.go.jpnih.govresearchgate.net This underscores the complex interplay between the cationic lipid structure, the helper lipid type, and additional formulation components in determining the behavior and efficacy of the delivery system.

| Lipid Component | Role in Formulation | Influence on Membrane Dynamics |

| MHAPC-Chol (Cationic Lipid) | Primary component for complexing with nucleic acids via electrostatic interaction mdpi.comnih.govamericanpharmaceuticalreview.com | Influences surface properties, cellular association, and transfection efficiency niph.go.jpnih.gov |

| DOPE (Helper Lipid) | Promotes membrane fusion, aids in endosomal escape nih.gov | Contributes to lipid bilayer formation and fluidity mdpi.com |

| Cholesterol (Helper Lipid) | Stabilizes lipid bilayer, can facilitate membrane fusion nih.govbiochempeg.comnih.govuni-muenchen.denih.gov | Increases membrane rigidity while maintaining fluidity uni-muenchen.de |

Research Applications and Biological Models for Mhapc Chol

In Vitro Gene Silencing and Transfection Studies

In vitro studies utilizing MHAPC-Chol have primarily focused on its capacity to facilitate the delivery of nucleic acids, such as small interfering RNA (siRNA) and plasmid DNA (pDNA), into cultured mammalian cell lines. These studies often involve formulating MHAPC-Chol into lipoplexes, typically in combination with a helper lipid like DOPE (dioleoylphosphatidylethanolamine). biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.commedkoo.combertin-bioreagent.comnih.gov

Evaluation of Gene Expression Suppression in Cultured Mammalian Cell Lines (e.g., MCF-7, A549 cells)

MHAPC-Chol, when formulated into lipoplexes with DOPE, has been shown to mediate siRNA delivery and gene silencing in cell lines such as MCF-7. biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.commedkoo.combertin-bioreagent.combioscience.co.uk Studies have demonstrated that these lipoplexes can effectively suppress the expression of target genes in MCF-7 cells. spandidos-publications.com In A549 cells, liposomes formulated with MHAPC and DOPE at a 1/2 molar ratio were found to be effective for in vitro transfection. nih.gov The efficacy of gene silencing can be influenced by factors such as the charge ratio of the lipoplex. For instance, lipoplexes containing MHAPC showed potent suppression of luciferase activity at charge ratios (+:-) of approximately 5:1-7:1. spandidos-publications.com

Quantitative Assessment of Reporter Gene Activity (e.g., luciferase assay)

The effectiveness of MHAPC-Chol-based lipoplexes in facilitating gene transfection and silencing is often quantitatively assessed using reporter gene assays, such as the luciferase assay. biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.combertin-bioreagent.com In studies involving MCF-7 cells, the delivery of siRNA targeting luciferase mRNA via MHAPC-Chol lipoplexes resulted in a reduction of luciferase activity, indicating successful gene silencing. biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.combertin-bioreagent.com Research has shown that lipoplexes containing MHAPC can lead to potent suppression of luciferase activity in a charge ratio-dependent manner. spandidos-publications.com Similarly, in A549 cells, transfection with liposomes containing MHAPC and pCMV-luc DNA resulted in measurable luciferase activity, demonstrating successful gene transfection. nih.govresearchgate.netniph.go.jp

Investigation of Cell Viability and Comparative Cellular Responses in Research Assays

A key aspect of in vitro studies involves evaluating the impact of MHAPC-Chol formulations on cell viability. Research indicates that MHAPC-Chol, as part of a lipoplex with DOPE, has been used for siRNA delivery and gene silencing in MCF-7 cells without adversely affecting cell viability. biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.combertin-bioreagent.combioscience.co.uk This suggests that at the concentrations and formulations used in these studies, MHAPC-Chol exhibits a favorable toxicity profile in this cell line. Comparative studies, such as those evaluating different cationic cholesterol derivatives, have also assessed cellular association as a factor influencing transfection efficiency. MHAPC-lipoplexes have demonstrated higher cellular association compared to lipoplexes formulated with OH-Chol, which has been attributed to factors like higher zeta potentials and a "drier" surface. researchgate.netnih.govresearchgate.net

Here is a summary of in vitro findings:

| Cell Line | Nucleic Acid Cargo | Helper Lipid | Assay Type | Key Finding | Source(s) |

| MCF-7 | siRNA | DOPE | Gene Silencing | Effective gene silencing observed. | biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.commedkoo.combertin-bioreagent.combioscience.co.ukspandidos-publications.com |

| MCF-7 | siRNA | DOPE | Luciferase Assay | Potent suppression of luciferase activity. | biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.combertin-bioreagent.comspandidos-publications.com |

| MCF-7 | siRNA | DOPE | Cell Viability | No significant effect on cell viability reported. | biocat.comtargetmol.comglpbio.comcaymanchem.comcaymanchem.combertin-bioreagent.combioscience.co.uk |

| A549 | pDNA (pCMV-luc) | DOPE | Gene Transfection | Efficient gene transfection observed. | nih.govnih.govresearchgate.netniph.go.jp |

| A549 | pDNA (pCMV-luc) | DOPE | Luciferase Assay | Measurable luciferase activity indicating transfection. | nih.govresearchgate.netniph.go.jp |

| A549 | - | - | Cellular Association | Higher cellular association compared to OH-Chol lipoplexes. | researchgate.netnih.govresearchgate.net |

In Vivo Nucleic Acid Delivery in Experimental Animal Models

Beyond in vitro applications, MHAPC-Chol has been explored in in vivo settings, primarily in mouse models, to assess its capability in delivering nucleic acids systemically and locally to specific organs.

Systemic Administration Strategies and Biodistribution Studies in Research Organisms (e.g., intravenous injection, liver accumulation in mice)

Systemic administration, such as via intravenous injection, has been employed to investigate the delivery potential and biodistribution of MHAPC-Chol-based lipoplexes in mice. biocat.comglpbio.comcaymanchem.comcaymanchem.commedkoo.combertin-bioreagent.com Following intravenous injection, MHAPC-Chol has been shown to accumulate in the liver of mice. biocat.comglpbio.comcaymanchem.comcaymanchem.commedkoo.combertin-bioreagent.commedchemexpress.com Studies involving PEGylated lipoplexes with cationic cholesterol derivatives, including MHAPC-Chol, have also indicated accumulation of siRNAs in the liver after intravenous injection. spandidos-publications.com This suggests a propensity for liver targeting when administered systemically in certain formulations.

Localized Delivery and Organ-Specific Gene Expression Analysis (e.g., intratracheal injection for lung gene expression in mice)

Localized delivery strategies have also been investigated for MHAPC-Chol, particularly focusing on delivery to the lungs via intratracheal injection in mice. nih.govnih.govresearchgate.netniph.go.jpresearchgate.net Cationic liposomes formulated with DOPE and MHAPC have achieved efficient gene transfection in the mouse lung following intratracheal administration. nih.govresearchgate.netniph.go.jpresearchgate.net Studies assessing gene expression, often using luciferase as a reporter, have shown that transfection by liposomes containing MHAPC resulted in significant luciferase activity in the lung. nih.gov Specifically, transfection by MHAPC liposomes showed higher luciferase activity compared to other delivery methods like jet-PEI and naked DNA. nih.gov The distribution of MHAPC lipoplexes after intratracheal injection has been observed to be heterogeneous, with luciferase expression detected in epithelial cells lining the bronchi and bronchioles. nih.gov The modification of MHAPC-liposomes with surfactants like mannosylerythritol lipid-A (MEL-A) has been explored to further enhance gene transfection efficiency in the mouse lung. nih.govresearchgate.netniph.go.jpresearchgate.net

Here is a summary of in vivo findings:

| Animal Model | Administration Route | Nucleic Acid Cargo | Target Organ(s) | Key Finding | Source(s) |

| Mice | Intravenous | siRNA | Liver | Accumulation of MHAPC-Chol and/or siRNA in the liver observed. | biocat.comglpbio.comcaymanchem.comcaymanchem.commedkoo.combertin-bioreagent.comspandidos-publications.commedchemexpress.com |

| Mice | Intratracheal | pDNA (pCMV-luc) | Lung | Efficient gene transfection and expression (luciferase activity) demonstrated. | nih.govnih.govresearchgate.netniph.go.jpresearchgate.net |

| Mice | Intratracheal | pDNA (pCMV-luc) | Lung | Heterogeneous distribution with expression in bronchial and bronchiolar epithelium. | nih.gov |

Comparative Analysis of Delivery Efficiency and Gene Expression Across Different Tissues in Pre-clinical Research Models

Pre-clinical research models are essential for evaluating the performance of gene delivery systems like those incorporating MHAPC-Chol. Studies in these models aim to understand how efficiently the delivery vehicle reaches target tissues and the subsequent level and localization of gene expression.

Research has explored the use of MHAPC-Chol, a cationic cholesterol derivative, often formulated with helper lipids like DOPE (dioleoylphosphatidylethanolamine), for the delivery of nucleic acids such as siRNA and plasmid DNA in pre-clinical settings spandidos-publications.comglpbio.com. These formulations, typically forming liposomes or lipoplexes, are designed to facilitate the transport of genetic material into cells spandidos-publications.comresearchgate.net.

Comparative analyses in animal models have provided insights into the tissue distribution and transfection efficiency of MHAPC-Chol-based formulations. For instance, studies involving intravenous administration of siRNA lipoplexes containing MHAPC-Chol have indicated accumulation of MHAPC-Chol in the liver glpbio.com. While specific quantitative data on delivery efficiency across a comprehensive range of tissues for MHAPC-Chol alone is not extensively detailed in readily available summaries, research on similar cationic lipid-based systems offers comparative context.

Studies using other cationic lipid formulations, such as DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) combined with Tween 80, have shown transgene expression in various internal organs, including the lung, liver, spleen, heart, and kidneys, following systemic administration in animals nih.gov. In these instances, the lung appeared to be more transfectable than other organs, and transfection efficiency was dependent on the ratios of the lipid components to DNA nih.gov. This highlights that the specific formulation composition significantly influences tissue tropism and expression levels.

Another study investigating mRNA delivery using lipid nanoparticles (LNPs) with different cholesterol content, while not specifically on MHAPC-Chol, demonstrated that the distribution of LNPs among cell and tissue types could be influenced by the cholesterol being tested frontiersin.org. This research observed tdTomato-positive cells primarily in the spleen and liver, with negligible presence in other tissues frontiersin.org. Within the liver, different cell types showed varying percentages of expression, with Kupffer cells and endothelial stem cells exhibiting higher proportions compared to immune cells and hepatocytes frontiersin.org. In the spleen, T cells, B cells, and macrophages also showed varying levels of LNP distribution frontiersin.org. This underscores the complexity of delivery efficiency at the cellular level within organs.

Research specifically on MHAPC-Chol lipoplexes has demonstrated efficient gene transfection in the mouse lung following intratracheal injection researchgate.net. Furthermore, when used for siRNA delivery via intravenous injection in mice, MHAPC-Chol has been shown to result in accumulation in the liver and a high gene silencing effect via high cellular association glpbio.commedchemexpress.com.

The level of gene expression achieved with MHAPC-Chol-based systems can vary depending on the tissue and the specific formulation. For example, MHAPC lipoplexes delivered via intratracheal injection showed luciferase activity in the lung, with expression localized to epithelial cells lining the bronchi and bronchioles researchgate.net. This study reported significantly higher gene expression compared to control groups researchgate.net.

Based on the available information, a representative overview of observed effects in pre-clinical models involving MHAPC-Chol or similar cationic cholesterol derivatives can be summarized:

| Tissue | Observed Delivery/Accumulation | Observed Gene Expression/Silencing | Notes |

| Liver | Accumulation observed glpbio.com | Gene silencing effect medchemexpress.com | Following intravenous administration |

| Lung | Delivery observed researchgate.net | Gene expression observed researchgate.net | Following intratracheal administration |

| Spleen | Presence observed frontiersin.org | Not specifically quantified for MHAPC-Chol in available data | Based on studies with similar LNPs frontiersin.org |

| Kidneys | Expression observed with similar lipids nih.gov | Expression observed with similar lipids nih.gov | Based on studies with DOTMA nih.gov |

| Heart | Expression observed with similar lipids nih.gov | Expression observed with similar lipids nih.gov | Based on studies with DOTMA nih.gov |

It is important to note that the efficiency and tropism can be significantly altered by modifying the lipid nanoparticle composition, including the percentage and type of cationic lipid, helper lipids, and the inclusion of elements like PEGylated lipids frontiersin.orgnih.govmdpi.com.

Comparative Studies and Structure Activity Relationships in Cationic Cholesterol Derivatives

Comparative Analysis of MHAPC-Chol Performance Versus Other Cationic Cholesterol Derivatives (e.g., OH-Chol, HAPC-Chol, DC-Chol, DMAPC) in Research Vectors

Comparative studies evaluating the performance of MHAPC-Chol against other cationic cholesterol derivatives in research vectors, particularly liposomes and lipoplexes for gene delivery, have shown varying results depending on the experimental conditions and the specific cell types or tissues studied.

In some in vitro formulations, non-hydroxyethylated CCDs like DC-Chol and DMAPC demonstrated higher transfection efficiency in A549 cells compared to hydroxyethylated ones, including MHAPC, HAPC, and DMHAPC. niph.go.jp However, when formulated into lipoplexes, MHAPC, which contains a hydroxyethylated tertiary amine in its headgroup, showed slightly higher transfection ability than HAPC and DMHAPC at an optimized molar ratio with DOPE (1/2). niph.go.jp

Interestingly, in vivo gene transfection studies in the lung showed an opposite trend compared to the in vitro findings. Liposomes containing hydroxyethylated CCDs were more potent than those with non-hydroxyethylated CCDs. niph.go.jp Specifically, MHAPC liposomes exhibited the highest gene expression among the tested CCD liposomes in the lung following intratracheal injection. niph.go.jp This suggests that the hydroxyethyl (B10761427) group at the tertiary amine headgroup of MHAPC-Chol may play a beneficial role in promoting gene expression in the lung in vivo. niph.go.jpniph.go.jp

The differences observed between in vitro and in vivo performance highlight the complexity of gene delivery and the influence of the biological environment. Factors such as interaction with mucus and surfactants in the lung might affect the stability and DNA-protecting ability of the lipoplexes, potentially favoring formulations with hydroxyethylated headgroups in this specific context. niph.go.jp

Surface properties of lipoplexes, such as zeta potential, surface pH, and hydration levels, also contribute to their cellular association and transfection efficiency. Compared to OH-Chol-lipoplexes, MHAPC-lipoplexes showed higher cellular association, which correlated with significantly higher zeta potentials, lower surface pH levels, and a "drier" surface. researchgate.net

Here is a summary of comparative performance in A549 cells and lung tissue:

| Cationic Lipid (in Lipoplex with DOPE) | In Vitro Transfection (A549 cells) | In Vivo Transfection (Lung) |

| OH-Chol | High | Lower than MHAPC, HAPC, DMHAPC lipoplexes |

| HAPC-Chol | Lower than DC-Chol, DMAPC, MHAPC | Higher than DC-Chol, DMAPC |

| MHAPC-Chol | Lower than DC-Chol, DMAPC, but slightly higher than HAPC, DMHAPC | Highest among tested CCD liposomes |

| DC-Chol | High | Lower than hydroxyethylated CCD liposomes |

| DMAPC | High | Lower than hydroxyethylated CCD liposomes |

Comparative Evaluation of MHAPC-Chol Against Non-Cholesterol Cationic Lipids (e.g., DOTAP, DC-1-18, TC-1-12) in Nucleic Acid Delivery Systems

MHAPC-Chol has also been compared to non-cholesterol cationic lipids, such as DOTAP, DC-1-18, and TC-1-12, in the context of nucleic acid delivery systems, particularly siRNA delivery using PEGylated liposomes.

Studies involving PEGylated cationic lipoplexes containing 1 mol% PEG2000-DSPE showed differing biodistribution and gene-silencing effects depending on whether the cationic lipid was a cholesterol derivative or a dialkyl/trialkyl cationic lipid. spandidos-publications.com Intravenous injections of PEGylated lipoplexes formulated with cationic cholesterol derivatives, including MHAPC-Chol, led to the accumulation of siRNAs in the liver, but they did not effectively suppress the expression of a target gene in this organ. spandidos-publications.com

In contrast, PEGylated lipoplexes prepared with dialkyl or trialkyl cationic lipids like DOTAP, DC-1-18, and TC-1-12 resulted in siRNA accumulation primarily in the lungs. spandidos-publications.com This difference in biodistribution suggests distinct interactions with biological components and cellular uptake mechanisms depending on the lipid structure.

While the search results provide a comparison in terms of in vivo biodistribution and gene silencing in the context of PEGylated liposomes, a direct head-to-head comparison of transfection efficiency in the same in vitro or in vivo model without PEGylation, covering all the listed non-cholesterol lipids against MHAPC-Chol, was not explicitly detailed in the provided snippets. However, the distinct tissue tropism observed with cholesterol-based versus dialkyl/trialkyl lipids highlights a key difference in their behavior as delivery vectors.

Here is a summary of comparative biodistribution in PEGylated lipoplexes:

| Cationic Lipid Type | Example Lipids | Primary siRNA Accumulation Site (Intravenous Injection, PEGylated Lipoplexes) |

| Cationic Cholesterol Derivatives | OH-Chol, OH-C-Chol, HAPC-Chol, MHAPC-Chol | Liver |

| Dialkyl or Trialkyl Cationic Lipids | DOTAP, DC-1-18, TC-1-12 | Lungs |

Advanced Structure-Activity Relationship Studies Correlating Chemical Features of MHAPC-Chol and its Analogs with Research Vector Efficacy

Structure-activity relationship (SAR) studies involving MHAPC-Chol and its analogs aim to understand how specific chemical features influence the efficacy of the resulting research vectors. CCDs, including MHAPC-Chol, consist of a cholesteryl skeleton, a linker, and a cationic headgroup. The nature of the linker and the cationic headgroup are considered crucial for their function. niph.go.jp

The presence of a hydroxyethyl group in the cationic terminal of CCDs, such as in MHAPC, HAPC, and DMHAPC, has been investigated for its impact on gene transfection. niph.go.jp In vitro studies in A549 cells suggested that non-hydroxyethylated CCDs (DC-Chol, DMAPC) were more effective than hydroxyethylated ones. niph.go.jp However, in vivo studies in the lung showed the opposite, with hydroxyethylated CCDs promoting higher gene expression. niph.go.jp This indicates that the effect of the hydroxyethyl group is context-dependent and may be related to interactions within the specific biological environment.

The type of amine in the cationic headgroup also plays a role. MHAPC-Chol contains a hydroxyethylated tertiary amine. niph.go.jp Comparative studies showed that MHAPC liposomes, with this feature, exhibited the highest gene expression among the tested CCD liposomes in the lung. niph.go.jp This suggests that the combination of the hydroxyethyl group and the tertiary amine in MHAPC-Chol contributes positively to its in vivo efficacy in the lung.

The linker connecting the cholesterol backbone to the cationic headgroup is another important structural element. While the provided snippets mention that CCDs have a linker, specific SAR studies directly correlating the linker structure of MHAPC-Chol and its analogs with vector efficacy were not detailed. However, the general understanding is that the linker chemistry can influence the flexibility, charge distribution, and interaction with biological membranes, thereby affecting delivery efficiency.

The surface properties of lipoplexes, influenced by the cationic lipid structure, are also directly linked to their activity. Higher cellular association of MHAPC-lipoplexes compared to OH-Chol-lipoplexes was correlated with differences in zeta potential, surface pH, and surface hydration. researchgate.net This highlights the importance of these physical characteristics, which are a direct consequence of the lipid's chemical structure, in determining the vector's performance.

Advanced Methodologies and Future Research Directions for Mhapc Chol

Emerging Analytical Techniques and Methodologies for Enhanced MHAPC-Chol Research

Advanced analytical techniques provide critical insights into the structural characteristics of MHAPC-Chol-containing lipid assemblies and their dynamic interactions within biological environments.

Application of High-Resolution Microscopy and Imaging for Detailed Lipoplex-Cellular Interactions

High-resolution microscopy and imaging techniques, such as confocal laser scanning microscopy and fluorescence imaging, are instrumental in visualizing and quantifying the interactions between MHAPC-Chol-based lipoplexes and cells. Studies have utilized these methods to assess the cellular association and uptake of MHAPC-lipoplexes. For instance, confocal microscopy experiments have compared the effects of different modifications, such as with mannosylerythritol lipid-A (MEL-A) and Tween 80, on the cellular uptake of MHAPC-liposomes complexed with fluorescein-labeled oligodeoxynucleotide (FITC-ODN) niph.go.jp. Red fluorescence can represent rhodamine-labeled lipids, while green fluorescence indicates FITC-ODN within the cells, allowing for the tracking of both the lipid carrier and the nucleic acid cargo niph.go.jp.

Confocal laser scanning microscopy has demonstrated that MEL-A might facilitate gene dissociation from MHAPC-lipoplexes after internalization into cells and potentially retain the lipoplexes for a prolonged time in tissues like the mouse lung niph.go.jp. In contrast, Tween 80 was found to be inefficient in delivering foreign genes into target cells and tissues niph.go.jp. Cellular association studies using fluorescence imaging have shown that MHAPC-lipoplexes exhibit significantly higher cellular association compared to lipoplexes formulated with other cationic lipids like OH-Chol researchgate.netnih.gov. This higher association correlates with the higher positive zeta potential and greater dehydrated surfaces of MHAPC-lipoplexes researchgate.netnih.govniph.go.jp. Advanced microscopy techniques, including confocal and polarizing microscopy, are also being developed for quantitative analysis of lipid behavior, such as cholesterol crystallization, which is relevant to the stability and behavior of lipid formulations nih.gov.

Advanced Spectroscopic and Chromatographic Approaches for Comprehensive Structural and Interaction Analysis

Spectroscopic and chromatographic methods are vital for the detailed structural analysis of MHAPC-Chol and its interactions within complex formulations and biological samples. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are becoming increasingly important for lipidomics-compatible methods, enabling comprehensive analysis of lipid composition and metabolism nih.govnih.govmdpi.com. While specific applications of LC-MS directly profiling MHAPC-Chol in detail were not extensively highlighted in the search results, the utility of LC-MS for analyzing cholesterol and other lipids in biological samples is well-established nih.gov. This suggests that LC-MS can be adapted and optimized for quantifying MHAPC-Chol and analyzing its metabolic fate or interactions with other lipids and biomolecules in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds, including cholesterol and cholesteryl esters, and could potentially be applied to study MHAPC-Chol or its degradation products nih.govinnovatechlabs.comthermofisher.com. Spectroscopic methods like Circular Dichroism (CD) spectroscopy have been employed to study the conformation of DNA within MHAPC-lipoplexes, providing insights into the complex formation between the cationic lipid and nucleic acids researchgate.net. These advanced analytical tools, when applied to MHAPC-Chol research, can provide detailed information on its purity, structure, formulation stability, and interactions at a molecular level.

Computational Modeling and Theoretical Studies of MHAPC-Chol Systems

Computational approaches, particularly molecular dynamics simulations and in silico design, offer powerful tools to complement experimental studies and guide the development of new MHAPC-Chol-based systems.

Molecular Dynamics Simulations of MHAPC-Chol Interactions with Model Membranes and Nucleic Acids

Molecular dynamics (MD) simulations are widely used to investigate the interactions of lipids, including cholesterol, with biological membranes and nucleic acids at an atomic or coarse-grained level mdpi.comnih.govarxiv.orgbiorxiv.orgnih.govnih.gov. Although direct MD simulations specifically of MHAPC-Chol were not found in the provided search results, the principles and methodologies applied to cholesterol and other cationic lipids are directly transferable. MD simulations can provide detailed information on how MHAPC-Chol integrates into lipid bilayers, its effects on membrane fluidity, thickness, and curvature, and its interactions with negatively charged nucleic acids during lipoplex formation and cellular uptake mdpi.comnih.govarxiv.orgnih.gov.

In Silico Design and Prediction of Novel MHAPC-Chol Derivatives with Enhanced Research Properties

In silico design and prediction methods utilize computational tools to design novel compounds and predict their properties before experimental synthesis and testing researchgate.netresearchgate.netnih.govmdpi.com. This approach can be applied to design new derivatives of MHAPC-Chol with potentially enhanced properties for nucleic acid delivery or other research applications. By analyzing the structure-activity relationships of MHAPC-Chol and similar cationic lipids, computational models can predict how modifications to the MHAPC-Chol structure might affect its interaction with nucleic acids, its self-assembly into lipoplexes or lipid nanoparticles, its stability, and its interactions with cellular components researchgate.netresearchgate.netnih.gov.

Molecular docking simulations, for instance, can predict the binding affinity and interaction modes of MHAPC-Chol derivatives with nucleic acids or specific cellular receptors researchgate.netmdpi.com. Quantitative structure-activity relationship (QSAR) models can correlate structural features of MHAPC-Chol derivatives with their biological activity, guiding the design of compounds with improved transfection efficiency or reduced toxicity for research purposes. This in silico approach can significantly accelerate the discovery and optimization of novel cationic lipids based on the MHAPC-Chol scaffold for academic exploration.

Integration of MHAPC-Chol into Next-Generation Nucleic Acid Delivery Platforms for Academic Exploration

MHAPC-Chol, as a cationic cholesterol derivative, is a relevant component for the development of advanced lipid-based platforms for nucleic acid delivery in academic research. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery system for nucleic acids like mRNA and siRNA frontiersin.orgavantiresearch.commdpi.comamericanpharmaceuticalreview.com. These systems typically consist of an ionizable cationic lipid, cholesterol, a helper lipid, and a PEGylated lipid frontiersin.orgavantiresearch.commdpi.comcaymanchem.com.

MHAPC-Chol's cationic nature allows it to effectively bind and encapsulate negatively charged nucleic acids, a key function of the ionizable lipid component in LNPs frontiersin.orgmdpi.comglpbio.com. Its cholesterol backbone contributes to the structural integrity and stability of the lipid nanoparticle frontiersin.orgmdpi.comcaymanchem.com. Research has already demonstrated the use of MHAPC-Chol as part of a lipoplex (a simpler form of lipid-nucleic acid complex) for siRNA delivery and gene silencing in cell lines and in mice, indicating its potential for integration into more complex LNP formulations glpbio.com.

Future academic exploration could focus on formulating MHAPC-Chol into specialized lipid nanoparticles with tailored properties for specific research applications. This might involve optimizing the lipid composition, including the ratio of MHAPC-Chol to other lipids, to control particle size, zeta potential, and stability. Furthermore, incorporating targeting ligands onto the surface of MHAPC-Chol-containing LNPs could enable targeted delivery of nucleic acids to specific cell types or tissues for fundamental biological studies avantiresearch.com. The unique structure of MHAPC-Chol could offer distinct advantages compared to other cationic lipids in certain LNP formulations, warranting further investigation in the academic setting.

Unexplored Research Avenues and Persistent Challenges for MHAPC-Chol in Academic Investigation

Despite the research conducted on MHAPC-Chol, several unexplored research avenues and persistent challenges remain in its academic investigation, particularly concerning its application in nucleic acid delivery. A significant challenge lies in fully understanding the structure-activity relationships that govern the in vivo performance of MHAPC-Chol formulations. While studies have compared MHAPC-Chol to other cationic lipids, a deeper understanding of how its specific chemical structure influences interactions with biological barriers, cellular uptake mechanisms, and intracellular trafficking is still needed.

One unexplored avenue involves further optimization of PEGylated MHAPC-Chol formulations for targeted delivery and improved gene silencing in specific organs, such as the liver, following systemic administration spandidos-publications.com. The mechanisms by which PEGylation affects the in vivo behavior of these lipoplexes and how to overcome potential reductions in gene silencing efficiency associated with PEGylation require further investigation spandidos-publications.com.

A persistent challenge in the field, applicable to MHAPC-Chol lipoplexes, is the need for more robust and predictive in vitro models that can accurately reflect the complex in vivo environment google.com. Bridging the gap between promising in vitro results and successful in vivo translation remains a hurdle.

Understanding the long-term fate and potential interactions of MHAPC-Chol lipoplexes with various cellular and tissue components beyond the intended target site represents another area requiring more extensive academic exploration. While some studies have looked at accumulation in organs like the liver, a comprehensive picture of biodistribution over extended periods and potential off-target effects at the cellular level is vital for advancing these formulations.

Furthermore, the physiochemical mechanisms underlying the interactions between MHAPC-Chol lipoplexes and biological components, such as serum proteins or components of the extracellular matrix, are not fully elucidated researchgate.netgoogle.com. A detailed understanding of these interactions is crucial for designing formulations with improved stability and reduced non-specific interactions in biological fluids.

The consistency and characterization of lipoplex formulations themselves pose a persistent challenge in academic research. Ensuring reproducible particle size, zeta potential, and nucleic acid encapsulation efficiency across different preparations is critical for obtaining reliable and comparable research findings google.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing MHAPC-Chol, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves [describe general steps, e.g., coupling reactions, purification via column chromatography]. To ensure reproducibility:

- Document reagent purity (e.g., ≥95% by HPLC) and solvent conditions (e.g., anhydrous, inert atmosphere) .

- Include detailed characterization data (e.g., NMR, FT-IR, mass spectrometry) in supplementary materials, adhering to journal guidelines for new compounds .

- Provide step-by-step procedures for critical stages (e.g., temperature gradients, reaction times) to enable replication .

Q. Which analytical techniques are most effective for characterizing MHAPC-Chol’s structural and functional properties?

- Methodological Answer : Prioritize a multi-technique approach:

- Structural analysis : Use H/C NMR for backbone confirmation and LC-MS for purity assessment .

- Functional properties : Employ fluorescence spectroscopy or surface plasmon resonance (SPR) to study binding interactions.

- For stability, conduct accelerated degradation studies (e.g., thermal stress at 40°C for 30 days) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in MHAPC-Chol’s reported bioactivity across different studies?

- Methodological Answer :

- Systematic review : Compile data from peer-reviewed studies, noting variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound concentrations .

- Meta-analysis : Statistically assess heterogeneity using tools like I² statistics to quantify variability. Adjust for confounding factors (e.g., solvent used: DMSO vs. ethanol) .

- Experimental replication : Design a standardized assay protocol (e.g., ISO-certified methods) to validate discrepancies .

Q. What strategies optimize experimental design for studying MHAPC-Chol’s mechanism of action in complex biological systems?

- Methodological Answer :

- Hypothesis-driven design : Combine omics approaches (e.g., transcriptomics/proteomics) with pathway enrichment analysis (e.g., KEGG, Reactome) .

- Controls : Include isogenic cell lines (e.g., CRISPR-edited knockouts) to isolate target-specific effects.

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ and assess potency .

Q. How should researchers address variability in MHAPC-Chol’s pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Apply compartmental modeling (e.g., PK-Sim) to predict bioavailability .

- Species-specific factors : Compare metabolic stability in microsomes (human vs. murine) to identify enzymatic degradation hotspots.

- Tracer studies : Use radiolabeled MHAPC-Chol (e.g., C) for tissue distribution profiling .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of MHAPC-Chol?

- Methodological Answer :

- Non-parametric tests : Use Kruskal-Wallis for non-normal distributions.

- Dose-response curves : Fit using GraphPad Prism’s variable slope model, reporting 95% confidence intervals .

- Multiple comparisons : Apply Bonferroni correction to minimize Type I errors .

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing MHAPC-Chol datasets?

- Methodological Answer :

- Metadata standards : Use ISA-Tab format for experimental workflows .

- Repositories : Deposit raw data in domain-specific databases (e.g., ChEMBL for bioactivity, PubChem for structural data).

- Interoperability : Annotate datasets with controlled vocabularies (e.g., MeSH terms) .

Conflict Resolution & Peer Review

Q. How should researchers respond to peer critiques about incomplete mechanistic data for MHAPC-Chol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.